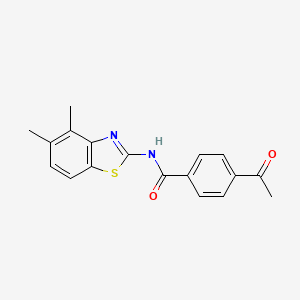

4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole is a heterocyclic compound; it is notable for its diverse range of properties and applications. From the name “4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide”, it can be inferred that this compound likely contains a benzothiazole core, which is substituted with an acetyl group at the 4-position and a benzamide group at the 2-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .科学的研究の応用

Synthesis and Biological Evaluation

A study by Saeed et al. (2015) reports the synthesis of benzamide derivatives and their screening against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds show potential biological applications, highlighting their importance in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Antitumor Activities

Chua et al. (1999) investigate 2-(4-aminophenyl)benzothiazoles, noting their potent and selective antitumor activity against various cancer cell lines. The study emphasizes the role of acetylation in enhancing the antitumor activities of these compounds, suggesting a novel mechanism of action for benzothiazole derivatives in cancer treatment (Chua et al., 1999).

Anticonvulsant Activity

Robertson et al. (1987) discuss the anticonvulsant activity of a benzamide compound in animal models, highlighting its rapid metabolism and the role of N-acetylation. This study underscores the therapeutic potential of benzamide derivatives in the treatment of convulsions (Robertson et al., 1987).

Corrosion Inhibition

Hu et al. (2016) synthesize benzothiazole derivatives to study their corrosion inhibiting effects on steel, demonstrating their utility beyond biomedical applications. These inhibitors show high efficiency, suggesting their potential in industrial applications to protect against corrosion (Hu et al., 2016).

Antimicrobial and Antibacterial Activities

Research by Obasi et al. (2017) on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes indicates significant antibacterial activity against various bacterial strains. This study showcases the antimicrobial potential of benzothiazole and its derivatives in combating bacterial infections (Obasi et al., 2017).

作用機序

Target of Action

The primary target of 4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this target, making it a promising candidate for anti-tubercular therapy .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site . This interaction inhibits the function of DprE1, thereby disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . The disruption of this pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to the immune response of the host .

Result of Action

The result of the action of 4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound weakens the bacteria, potentially leading to their elimination by the host’s immune system .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-10-4-9-15-16(11(10)2)19-18(23-15)20-17(22)14-7-5-13(6-8-14)12(3)21/h4-9H,1-3H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDHCWJRDNWCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)

![methyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2991999.png)

![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)

![4-fluoro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2992008.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2992011.png)